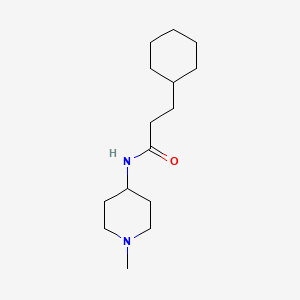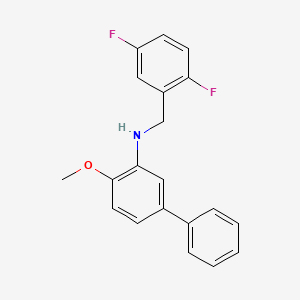
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide, also known as CPP, is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide exerts its pharmacological effects by binding to the NMDA receptor and blocking the ion channel, which prevents the influx of calcium ions into the cell. This inhibition of the NMDA receptor results in a decrease in excitatory neurotransmission, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to decrease the release of glutamate, which is a key neurotransmitter involved in the development of chronic pain. Additionally, 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied in the literature, which makes it easier for researchers to design experiments and interpret their results. However, one limitation of using 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its non-specific binding to other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is the development of more specific NMDA receptor antagonists that have fewer off-target effects. Additionally, research could focus on the use of 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide and its potential therapeutic applications in various neurological and psychiatric disorders.
In conclusion, 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound that has been extensively used in scientific research for its pharmacological properties. It is a non-competitive NMDA receptor antagonist that has potential therapeutic effects in various neurological and psychiatric disorders. 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has a well-established synthesis method and has been extensively studied in the literature. However, its non-specific binding to other receptors may complicate the interpretation of results. There are many potential future directions for research on 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide, including the development of more specific NMDA receptor antagonists and the use of 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other drugs.
Synthesemethoden
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by reacting cyclohexylamine with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 3-chloropropanoyl chloride to yield 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide. This synthesis method has been well established in the literature and has been used by many researchers to obtain 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide for their experiments.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in conditions such as depression, anxiety, schizophrenia, and chronic pain. 3-cyclohexyl-N-(1-methyl-4-piperidinyl)propanamide has also been used to study the effects of NMDA receptor antagonism on learning and memory, as well as on the development of tolerance to opioids.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-17-11-9-14(10-12-17)16-15(18)8-7-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSBOIPCGVXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(1-methylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)

![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)